Product packaging for (S)-morpholin-3-ylmethanol(Cat. No.:CAS No. 211053-50-8)

(S)-morpholin-3-ylmethanol

Cat. No.: B104118
CAS No.: 211053-50-8
M. Wt: 117.15 g/mol
InChI Key: UCDFBOLUCCNTDQ-YFKPBYRVSA-N
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Description

(S)-Morpholin-3-ylmethanol is a chiral chemical compound featuring a hydroxymethyl group on the morpholine ring, serving as a valuable enantiopure intermediate for research and development . The morpholine scaffold is of significant interest in medicinal chemistry. A review of FDA-approved drugs shows that morpholine and its derivatives are frequently utilized in the synthesis of pharmaceuticals targeting a wide range of therapeutic areas, including the nervous system, anti-infectives, and oncology . As a versatile chiral building block, this compound is for research use only and is intended for use by qualified laboratory professionals. It is not for diagnostic or therapeutic applications. Please Note: The specific research applications, biological targets, and detailed mechanisms of action for this exact compound are not detailed in the current literature and should be confirmed through further scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO2 B104118 (S)-morpholin-3-ylmethanol CAS No. 211053-50-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S)-morpholin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDFBOLUCCNTDQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363824
Record name (S)-morpholin-3-ylmethanol
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211053-50-8
Record name (3S)-3-Morpholinemethanol
Source CAS Common Chemistry
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Record name (S)-morpholin-3-ylmethanol
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Record name (S)-3-Hydroxymethylmorpholine
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Synthetic Methodologies for S Morpholin 3 Ylmethanol and Its Chiral Derivatives

Asymmetric Synthetic Approaches

The generation of the (S)-stereocenter at the C3 position of the morpholine (B109124) ring is a critical aspect of synthesizing this compound. Asymmetric approaches are paramount to ensure high enantiomeric purity, which is often essential for biological activity.

Direct Stereoselective Synthesis Pathways

Direct methods aim to construct the chiral morpholine ring in a single or few steps with high stereocontrol. One prominent strategy involves starting from a readily available chiral precursor. For instance, the use of chiral pool materials like (S)-epichlorohydrin allows for an enantioselective synthesis that can achieve greater than 95% enantiomeric excess (ee). smolecule.com Another advanced approach is the development of one-pot syntheses. A notable example employs lithium perchlorate (B79767) (LiClO₄) as a Lewis acid, which facilitates the reaction to produce (S)-morpholin-3-ylmethanol in a 77% yield without the need for chromatographic purification. smolecule.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. Enzymes, operating under mild conditions, can produce chiral compounds with exceptional enantiopurity. For the synthesis of chiral amines and related structures, imine reductases (IREDs) have proven to be particularly effective. Engineered IREDs can catalyze the asymmetric reductive amination of ketones, yielding chiral amines with excellent conversions and enantiomeric excesses often exceeding 99%. researchgate.net Another biocatalytic method is transamination, which utilizes transaminases. A three-enzyme system has been successfully used to introduce chirality into a piperidine (B6355638) core, a related heterocyclic structure, achieving an enantioselectivity of over 99% ee. researchgate.net Such enzymatic methods are increasingly applied in pharmaceutical manufacturing for their efficiency and high stereocontrol. researchgate.netresearchgate.net

Enzyme Type Reaction Key Feature Reported Selectivity
Imine Reductase (IRED)Asymmetric Reductive AminationForms chiral amines from ketones>99% ee
TransaminaseBiocatalytic TransaminationIntroduces chirality via amine transfer>99% ee
TransketolaseAsymmetric C-C bond formationCreates chiral diolsHigh stereoselectivity

Chiral Auxiliary-Mediated Synthesis Strategies

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis. wikipedia.org For instance, chiral oxazolidinones can be used to direct aldol (B89426) reactions, establishing two adjacent stereocenters with high diastereoselectivity. wikipedia.org In a similar vein, ephedrine-derived morpholine-diones have been employed as chiral controllers for the asymmetric synthesis of α-hydroxy acid derivatives. mun.ca Another sophisticated approach involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases, which act as chiral nucleophilic glycine equivalents in reactions like Michael additions, yielding amino acid derivatives with high diastereoselectivity (>99/1 de). nih.govnih.gov

Multistep Organic Transformations for Complex Derivatives

The this compound scaffold is a starting point for building more complex molecules with potential therapeutic applications. Multistep synthesis allows for the systematic construction of these derivatives. A representative sequence involves the initial protection or activation of the functional groups on the parent molecule, followed by the introduction of new substituents.

For example, the nitrogen of the morpholine ring can be benzylated. This protected intermediate can then undergo further transformations. The primary alcohol can be converted to a leaving group, such as a chloride using thionyl chloride, which then allows for nucleophilic substitution, for instance, with a fluoride (B91410) source like diethylaminosulfur trifluoride (DAST) to create a fluoromethyl derivative. Finally, deprotection of the nitrogen by hydrogenolysis removes the benzyl (B1604629) group, making the amine available for further functionalization. Such multistep sequences are crucial in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Example of a Multistep Synthesis Sequence:

Step Reaction Type Reagents Purpose Yield
1BenzylationBenzyl bromide, DIPEAProtect the morpholine nitrogen89%
2ChlorinationThionyl chlorideActivate the hydroxyl groupQuantitative
3FluorinationDASTIntroduce a fluorine atom70%
4DeprotectionH₂, Pd/CRemove the benzyl protecting groupN/A

Derivatization Strategies for Functionalization and Structural Diversification

Derivatization involves chemically modifying the this compound core to introduce new functional groups and diversify its structure. The two primary sites for derivatization are the secondary amine on the morpholine ring and the primary hydroxyl group.

The nitrogen atom can readily undergo N-alkylation with various alkyl halides, such as benzyl bromide, in the presence of a base. It can also participate in coupling reactions, like the Buchwald-Hartwig amination, to form C-N bonds with aryl halides, a common transformation in the synthesis of pharmaceutical intermediates. nih.gov

The primary hydroxyl group can be modified through several reactions. It can be acylated to form esters, or undergo etherification. bath.ac.uk Furthermore, it can be oxidized to an aldehyde or a carboxylic acid, providing a handle for a host of subsequent transformations, including reductive amination or amide bond formation. nih.gov These derivatization strategies are essential for fine-tuning the physicochemical properties and biological activity of the final compounds. nih.govresearchgate.net

Applications of S Morpholin 3 Ylmethanol in Asymmetric Catalysis

(S)-Morpholin-3-ylmethanol as a Chiral Ligand in Metal-Catalyzed Systems

Despite the theoretical potential, there is a conspicuous absence of studies detailing the use of this compound as a primary chiral ligand in metal-catalyzed asymmetric synthesis. The morpholine (B109124) oxygen and the amino group could chelate to a metal, and the stereocenter at the 3-position could, in theory, direct the stereoselective course of a catalytic transformation. However, the scientific literature does not provide specific examples of metal complexes with this compound that have been successfully employed as catalysts in asymmetric reactions.

Enantioselective Transformations Mediated by this compound Complexes

Given the lack of documented metal complexes of this compound for asymmetric catalysis, there are consequently no specific research findings on its application in mediating enantioselective transformations.

There is no available data in the scientific literature demonstrating the use of this compound-metal complexes for stereocontrol in asymmetric carbon-carbon bond-forming reactions. While the synthesis of various chiral ligands for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions often starts from chiral building blocks, this compound has not been reported as the key chiral component for ligands in these specific transformations.

Similarly, the application of this compound complexes in asymmetric heteroatom functionalization reactions, such as asymmetric hydrogenation, hydroxylation, or amination, is not described in the available scientific literature.

Mechanistic Investigations of this compound-Catalyzed Processes

Due to the absence of reported catalytic applications, there have been no mechanistic investigations into processes catalyzed by this compound. Mechanistic studies are contingent on the existence of an established catalytic reaction to investigate.

While direct applications are not found, related research on the enantioselective synthesis of 3-substituted morpholines offers some mechanistic understanding of how the morpholine scaffold can influence stereoselectivity. For instance, studies on the asymmetric transfer hydrogenation of cyclic imines to form chiral morpholines, using a ruthenium catalyst with a chiral diamine ligand, have highlighted the importance of hydrogen-bonding interactions between the morpholine's oxygen and the catalyst's ligand for achieving high enantioselectivity. organic-chemistry.orgubc.ca This suggests that the structural features of the morpholine ring can indeed play a crucial role in stereochemical control, even when it is part of the substrate rather than the ligand. organic-chemistry.orgubc.ca

Role of S Morpholin 3 Ylmethanol As a Chiral Building Block in Complex Molecule Synthesis

Construction of Chiral Scaffolds for Advanced Chemical Structures

The inherent chirality of (S)-morpholin-3-ylmethanol makes it an invaluable starting material for the synthesis of a wide array of chiral scaffolds. These scaffolds serve as the fundamental frameworks upon which more complex and functionally diverse molecules can be built. The morpholine (B109124) ring, a common motif in medicinal chemistry, provides structural rigidity and favorable physicochemical properties. nih.gov The presence of both a secondary amine and a primary alcohol in this compound allows for selective functionalization at two distinct points, enabling the creation of diverse and intricate molecular architectures.

The synthesis of these chiral scaffolds often involves the strategic protection and activation of the amine and alcohol functionalities. For instance, the nitrogen atom can be protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, allowing for selective reactions at the hydroxyl group. nih.gov Subsequent deprotection and further modification of the amine provide access to a broad range of N-substituted morpholine derivatives. This stepwise approach facilitates the controlled construction of complex chiral molecules with well-defined stereochemistry.

Applications in Pharmaceutical and Bioactive Molecule Synthesis

The utility of this compound as a chiral building block is particularly evident in the pharmaceutical industry, where the demand for enantiomerically pure compounds is paramount. nih.gov Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. nih.gov

Precursors for Rational Drug Design and Development

This compound serves as a key precursor in rational drug design, a strategy that relies on the three-dimensional structure of biological targets to design effective and specific therapeutic agents. google.comnih.gov The defined stereochemistry of this building block is crucial for ensuring precise interactions with the chiral environment of biological receptors and enzymes. smolecule.com

The morpholine moiety itself is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable drug-like properties. nih.gov By utilizing this compound, medicinal chemists can introduce this desirable scaffold into new drug candidates with stereochemical control, potentially leading to improved efficacy and reduced off-target effects. smolecule.com

Intermediates for Compounds Targeting Central Nervous System (CNS) Disorders

A significant application of this compound lies in the synthesis of intermediates for drugs targeting central nervous system (CNS) disorders. smolecule.com The morpholine scaffold has been identified as a key component in a number of compounds with activity at various CNS targets.

For example, research has shown that chiral morpholine derivatives can act as potent and selective antagonists for the dopamine (B1211576) D4 receptor, a target implicated in disorders like Parkinson's disease and schizophrenia. nih.gov In the synthesis of these antagonists, this compound is a crucial starting material, with its stereochemistry being essential for the observed biological activity. nih.gov

Furthermore, this compound has been used in the preparation of tetrahydroisoquinoline compounds, which have shown potential as modulators of histamine (B1213489) H3 receptors and serotonin (B10506) transporters, both of which are important targets for the treatment of various CNS disorders. google.com The synthesis of mTOR inhibitors with brain permeability for treating CNS disorders has also utilized this compound. acs.orgresearchgate.net

ApplicationTherapeutic TargetRelevant Disorder(s)
Dopamine D4 Receptor AntagonistsDopamine D4 ReceptorParkinson's Disease, Schizophrenia
Tetrahydroisoquinoline CompoundsHistamine H3 Receptor, Serotonin TransporterVarious CNS Disorders
mTOR InhibitorsmTOR PathwayCancer, Neurological Disorders

Integration into Diverse Heterocyclic Systems

The versatility of this compound extends to its integration into a wide variety of other heterocyclic systems, leading to the creation of novel and complex molecular frameworks. google.com The reactive nature of its amine and alcohol functionalities allows for its incorporation into different ring systems through various synthetic methodologies. cardiff.ac.uk

For instance, the amine group can participate in condensation reactions to form larger heterocyclic structures, while the alcohol can be converted into a leaving group to facilitate cyclization reactions. This adaptability makes this compound a valuable tool for synthetic chemists seeking to explore new chemical space and develop novel compounds with unique properties. The morpholine ring is a versatile and easily accessible synthetic building block that can be introduced as an amine reagent or constructed through various synthetic methods. nih.govresearchgate.net

Synthesis of Chiral Polymeric Materials

Beyond its applications in small molecule synthesis, this compound is also finding use in the development of chiral polymeric materials. smolecule.com The incorporation of chiral units into polymer backbones can impart unique properties to the resulting materials, such as the ability to selectively interact with other chiral molecules.

This compound can be incorporated into polymers, potentially influencing their chirality, thermal stability, and biocompatibility. smolecule.com This opens up possibilities for creating new materials for a range of applications, including chiral chromatography, asymmetric catalysis, and drug delivery systems. smolecule.comresearchgate.net The development of functional polymeric materials often relies on post-polymerization modification strategies, where click chemistry has emerged as a highly efficient method. nih.gov

Investigations into the Biological Activities of S Morpholin 3 Ylmethanol and Its Derivatives in Medicinal Chemistry

Exploration of Antimicrobial Properties

The morpholine (B109124) ring is a key pharmacophore that has been incorporated into various molecules to develop potent antimicrobial agents. e3s-conferences.org Studies on morpholine derivatives have demonstrated significant efficacy against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.orgasu-edu.ru

Research has shown that derivatives of morpholine can exhibit broad-spectrum antibacterial and antifungal activities. asianpubs.org For instance, certain synthetic morpholine derivatives have been found to be active against pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. asianpubs.org The mechanism of action is often attributed to the inhibition of essential microbial enzymes or interference with nucleic acid synthesis. The quest for new antimicrobial agents has led to the synthesis of various heterocyclic compounds containing the morpholine fragment, with some showing promising results in molecular docking studies against targets like glucosamine-6-phosphate synthase. asu-edu.ru

Furthermore, the hybridization of the morpholine moiety with other bioactive scaffolds, such as benzimidazoles or triazoles, has been a successful strategy to enhance antimicrobial potency. rsc.orgnih.gov For example, certain benzimidazole (B57391) derivatives incorporating a morpholine ring have shown excellent activity against S. aureus and E. coli. rsc.org Similarly, pleuromutilin (B8085454) derivatives featuring a 1,2,3-triazole linker and a morpholine-related piperazine (B1678402) group displayed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antimicrobial Activity of Selected Morpholine Derivatives

Compound Class Target Organism(s) Activity/Findings Reference(s)
1-(3-methoxy-1-phenyl-propyl)morpholine A. baumannii, E. coli, K. pneumoniae, P. aeruginosa, S. aureus Possesses pronounced antimicrobial activity against the tested pathogenic bacteria. asianpubs.org
Benzimidazole-morpholine hybrids E. coli, S. aureus Compound 65a showed excellent activity with MIC values of 0.026 µg/mL and 0.031 µg/mL, respectively. rsc.org
Pleuromutilin-triazole-piperazine hybrids Methicillin-resistant S. aureus (MRSA) Compound 64 possessed the highest antibacterial activities against MRSA (MIC = 0.5 µg/mL). nih.gov
Thienopyrimidine-morpholine derivatives General Bacteria and Fungi Exhibit broad-spectrum antibacterial and antifungal effects.

Studies on Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

The (S)-morpholin-3-ylmethanol scaffold and its derivatives have been a focal point in the development of novel anticancer agents. smolecule.com Research has demonstrated that these compounds can induce cytotoxicity and trigger apoptosis in various cancer cell lines. smolecule.comnih.gov

One notable study investigated a series of novel morpholin-3-one (B89469) derivatives, which are structurally related to this compound. These compounds were found to inhibit the growth of A549 lung cancer cells in a dose-dependent manner. nih.gov The more effective derivatives were shown to induce apoptosis and cause cell cycle arrest at the G1 phase. This pro-apoptotic effect was associated with a significant elevation and translocation of the p53 tumor suppressor protein and clustering of the Fas receptor, suggesting a potential pathway for their anticancer action. nih.gov

Similarly, other classes of morpholine derivatives have shown significant cytotoxic potential. Quinoline-based morpholine-1,2,3-triazole hybrids were synthesized and evaluated for their in vitro anticancer activity against the MDA-MB-231 human breast cancer cell line. researchgate.net The results indicated that all the synthesized compounds possessed anticancer activity, with chloro and fluoro-substituted derivatives demonstrating particularly potent effects, with IC50 values of 17.20 µM and 23.56 µM, respectively. researchgate.net Thienopyrimidine derivatives containing a morpholine moiety have also been recognized for their potential to inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.

The cytotoxic effects of these derivatives are often linked to their ability to interact with specific biological targets overexpressed in cancer cells, such as sigma receptors (σRs). nih.govacs.org The σ2R subtype, in particular, is overexpressed in many cancer cell lines, and ligands targeting this receptor have shown promise as cytotoxic agents. nih.gov

Table 2: Cytotoxicity of Selected Morpholine Derivatives Against Cancer Cell Lines | Compound Class | Cell Line(s) | Key Findings | Reference(s) | | --- | --- | --- | | Morpholin-3-one derivatives | A549 (Lung Cancer) | Induced apoptosis, elevated p53 and Fas proteins, and caused G1 phase cell cycle arrest. | nih.gov | | Quinoline-morpholine-triazole hybrids | MDA-MB-231 (Breast Cancer) | Chloro and fluoro-substituted compounds showed potent activity with IC50 values of 17.20 ± 0.09 µM and 23.56 ± 0.09 µM. | researchgate.net | | Thienopyrimidine-morpholine derivatives | Various (e.g., Breast, Colon) | Inhibit cancer cell proliferation via apoptosis induction and cell cycle arrest. | | | N,N-dialkyl fenpropimorph (B1672530) derivatives | Various Cancer Cells | Exhibit cytotoxic properties, with activity linked to high affinity for the σ1 receptor subtype. | nih.govacs.org | | Pyrimidine-morpholine hybrids | K562, HCT116 | Derivatives with a morpholine ring showed superior antiproliferation activity. | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of lead compounds. For derivatives of this compound, SAR studies have provided critical insights into how structural modifications influence their biological effects. e3s-conferences.org The morpholine ring itself is considered a "stretchy" moiety, capable of enhancing potency through molecular interactions with target proteins. e3s-conferences.org

In the context of anticancer activity, SAR studies on various morpholine-containing scaffolds have highlighted key structural features for enhanced potency:

Substituents on Aryl Rings: In studies of morpholine-benzimidazole derivatives, the nature and position of substituents on attached aryl rings were found to be crucial. For example, in a series of N'-(substituted-benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives, the presence of an electron-donating tri-methoxy group on the hydrazone moiety enhanced antiproliferative action compared to an electron-drawing di-chloro substitution. rsc.org

Linker Groups: The nature of the linker connecting the morpholine ring to other pharmacophores can significantly impact activity. For benzimidazole derivatives, replacing an oxo-ethyl linker with a benzyl (B1604629) substituent led to more effective compounds against HeLa, A549, and HT1080 cell lines. rsc.org

Heterocyclic Modifications: The choice of the heterocyclic ring attached to the morpholine can determine efficacy. In a study of pyrimidine (B1678525) derivatives, those bearing a morpholine ring at the side chain exhibited superior antiproliferation activity compared to derivatives with a piperidine (B6355638) ring. mdpi.com

For antimicrobial agents, SAR studies have also yielded important findings. In a series of pleuromutilin derivatives, the introduction of electron-withdrawing groups (like nitro) and electron-donating groups (like methyl) on a benzene (B151609) ring attached to a piperazine linker (structurally related to morpholine) led to potent antibacterial activity against MRSA. nih.gov Specifically, a 4-nitrophenyl piperazine group on the C-14 side chain resulted in the highest activity. nih.gov

These studies collectively demonstrate that the biological activity of this compound derivatives can be finely tuned by strategic structural modifications, guiding the rational design of more potent and selective therapeutic agents. e3s-conferences.orgrsc.org

Stereochemical Influence on Biological Receptor Interactions and Pharmacological Effects

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, as biological systems, including receptors and enzymes, are chiral environments. nih.gov For this compound, the specific spatial arrangement conferred by the stereogenic center at the C3 position is crucial for its interaction with biological targets. smolecule.com

The (S)-enantiomer can exhibit significantly different pharmacological effects compared to its (R)-enantiomer. smolecule.com This stereochemical specificity arises because the precise three-dimensional orientation of functional groups, such as the hydroxymethyl group and the morpholine ring's heteroatoms, dictates how the molecule fits into a binding site. These interactions, which include hydrogen bonding and other molecular forces, are often highly sensitive to the ligand's stereochemistry. smolecule.com

The influence of stereochemistry is a well-established principle in pharmacology. For example, in studies of narcotic analgesics, the stereochemical configuration is known to be a key factor in receptor interactions. nih.gov Similarly, for other chiral compounds, individual stereoisomers can display vastly different potencies and even different types of pharmacological activity. In an investigation of the stereoisomers of an indanone derivative, the ability to prevent mediator release from mast cells was found to be highly dependent on the specific stereochemistry of each isomer. nih.gov

While direct comparative studies on the receptor interactions of the (R) and (S) enantiomers of morpholin-3-ylmethanol are not detailed in the provided results, the uniqueness of this compound is explicitly attributed to its specific stereochemistry, which influences its biological activity and interactions with biological receptors. smolecule.com This inherent chirality makes it a valuable building block in drug design, allowing for the development of drugs with potentially improved efficacy and selectivity. smolecule.com

Applications of S Morpholin 3 Ylmethanol in Advanced Materials Science Research

Incorporation into Polymer Systems

The integration of (S)-morpholin-3-ylmethanol into polymer structures offers a promising avenue for the development of new materials with enhanced properties. Its chiral nature and functional groups can be leveraged to control polymer architecture and influence key material characteristics. Morpholine (B109124) derivatives, in general, are recognized for their potential in materials science, serving as curing agents, stabilizers, and cross-linking agents in the production of polymers with superior mechanical and thermal properties. e3s-conferences.org

Impact on Polymer Chirality and Stereoregularity

While direct studies detailing the impact of this compound on the stereoregularity of specific polymers are not extensively documented in publicly available research, the principles of stereoselective polymerization suggest its potential. The controlled arrangement of chiral monomer units along a polymer chain, known as stereocontrol, is crucial in determining the final properties of the material. rsc.orgrsc.org The use of chiral monomers like this compound can, in principle, lead to the formation of isotactic or syndiotactic polymers, where the chiral centers have the same or alternating configurations, respectively. This level of control over the polymer's microstructure is essential for creating materials with predictable and highly specialized functions. rsc.org

Influence on Thermal Stability and Biocompatibility of Polymeric Materials

Furthermore, polymers derived from morpholine have shown promise in biomedical applications due to their biocompatibility. mdpi.comnih.gov For example, poly(N-acryloylmorpholine) (PNAM) and its copolymers are noted for their high water solubility and biocompatibility. mdpi.com Stimuli-responsive polymers derived from thiomorpholine (B91149) oxide, a related structure, have also demonstrated high biocompatibility and hemocompatibility, making them suitable for biological applications. mdpi.com The presence of the nitrogen and oxygen atoms in the morpholine ring can participate in hydrogen bonding, potentially improving interactions with biological systems. mdpi.comnih.gov This suggests that polymers functionalized with this compound could exhibit favorable biocompatibility profiles, a critical factor for materials intended for medical or pharmaceutical use.

Precursor for the Synthesis of Ionic Liquids

This compound serves as a valuable chiral precursor for the synthesis of chiral ionic liquids (CILs). Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts in various chemical processes due to their negligible vapor pressure, high thermal stability, and tunable properties. tcichemicals.com The introduction of chirality into the structure of an ionic liquid, creating a CIL, opens up possibilities for their use in enantioselective reactions and chiral recognition. nih.govresearcher.lifenih.govresearchgate.net

Morpholinium-based ionic liquids, derived from the morpholine scaffold, are a known class of these compounds. alfa-chemistry.comalfa-chemistry.com The synthesis of CILs often involves the quaternization of a chiral amine, a role that the nitrogen atom in this compound can fulfill. The hydroxyl group also offers a site for further functionalization to tailor the properties of the resulting ionic liquid. While a direct, detailed synthesis route starting from this compound is not extensively reported in readily available literature, the general principles of ionic liquid synthesis support its feasibility as a starting material. The process would typically involve N-alkylation of the morpholine nitrogen to create the chiral cation, followed by anion exchange to introduce the desired counter-ion. The resulting chiral morpholinium-based ionic liquid could then be characterized for its unique physicochemical properties and potential applications in asymmetric synthesis or chiral separations. nih.govresearcher.life

Development of Other Advanced Functional Materials

Beyond polymers and ionic liquids, the versatile chemical nature of this compound makes it a candidate for the development of a broader range of advanced functional materials. The term "advanced functional materials" encompasses materials with specific, tailored properties for high-tech applications, including in nanotechnology, chemistry, physics, and biology. wiley-vch.de

Advanced Characterization and Spectroscopic Analysis of S Morpholin 3 Ylmethanol and Its Adducts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of (S)-morpholin-3-ylmethanol. Both ¹H and ¹³C NMR are instrumental in confirming the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum, characteristic signals for the morpholine (B109124) ring protons appear in the range of 3.4–3.9 ppm. The protons of the hydroxymethyl group at the C3 position also exhibit distinct chemical shifts. The stereochemistry at the C3 position can be further investigated through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between protons, helping to confirm the relative stereochemistry.

Furthermore, NMR spectroscopy is an invaluable tool for real-time reaction monitoring. jhu.edumagritek.com By acquiring a series of NMR spectra at predetermined time intervals during a synthesis, the progress of the reaction can be followed. illinois.edu This allows for the observation of the depletion of starting materials and the formation of this compound, as well as the identification of any intermediates or by-products. magritek.com This kinetic information is crucial for optimizing reaction conditions to maximize yield and purity. For instance, in the synthesis of derivatives, monitoring the disappearance of the signal corresponding to the starting alcohol and the appearance of new signals corresponding to the product provides direct evidence of the reaction's progress. magritek.com

Table 1: Illustrative ¹H NMR Spectral Data for a Morpholine Derivative

ProtonsChemical Shift (ppm)
Aromatic protons7.2–7.4
Morpholine ring protons3.4–3.9
Benzylic methylene (B1212753) protons2.6–2.7

Note: This table provides a general range for related morpholinylmethanol derivatives and is for illustrative purposes. Actual chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. nih.govmdpi.comepa.gov Soft ionization techniques, such as electrospray ionization (ESI), are commonly employed to generate intact molecular ions, typically observed as the protonated species [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound with a high degree of confidence. mdpi.commdpi.com

In addition to confirming the molecular weight, tandem mass spectrometry (MS/MS) can be used for structural elucidation. nih.gov By subjecting the molecular ion to fragmentation, a characteristic pattern of fragment ions is produced, which can be pieced together to confirm the compound's structure. mdpi.com This fragmentation pattern serves as a molecular fingerprint, aiding in the unambiguous identification of this compound. Mass spectrometry is also a sensitive method for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 2: Mass Spectrometry Data for (S)-4-Benzyl-3-(chloromethyl)morpholine, a Derivative of this compound

Ionm/z (Observed)
[M+H]⁺226

Source: This data is for a derivative and serves as an example of how mass spectrometry is used to characterize related compounds.

Chromatographic Techniques for Enantiomeric Purity and Separation

The enantiomeric purity of this compound is a critical parameter, particularly for its applications in stereoselective synthesis and pharmaceutical research. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining enantiomeric purity. chiralpedia.comresearchgate.netcsfarmacie.cz CSPs are designed to interact differently with the two enantiomers, leading to their separation and allowing for the quantification of each. chiralpedia.com

The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation (resolution) between the (S) and (R) enantiomers. researchgate.netsigmaaldrich.com Common mobile phases consist of mixtures of alkanes, such as hexane, and alcohols, like ethanol (B145695) or isopropanol. researchgate.net The detector, typically a UV detector, monitors the elution of the enantiomers from the column. The relative peak areas in the resulting chromatogram correspond to the ratio of the enantiomers in the sample, allowing for the calculation of the enantiomeric excess (ee). In some cases, derivatization of the enantiomers with a chiral agent can facilitate their separation on a non-chiral stationary phase. aocs.org

Table 3: Example of HPLC Conditions for Chiral Separation

ParameterCondition
ColumnChiralpak AD-H, 250mm x 4.6mm, 5µm
Mobile Phasen-hexane:ethanol:methanesulfonic acid (900:100:0.1 v/v/v)
Flow Rate1 mL/min
DetectionUV

Note: These conditions are for the separation of Ramelteon enantiomers and serve as an illustrative example of a chiral HPLC method. researchgate.net

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule like this compound. nih.govthieme-connect.de This technique requires a single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a three-dimensional electron density map of the molecule can be generated. thieme-connect.de This map reveals the precise spatial arrangement of all atoms in the molecule, confirming its connectivity and, crucially, its absolute stereochemistry. nih.gov

The determination of the absolute configuration is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is dependent on the X-ray wavelength. thieme-connect.de This effect allows for the differentiation between the two enantiomers. The Flack parameter is a value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute configuration. nih.gov

Beyond absolute configuration, X-ray crystallography provides detailed information about the molecule's conformation in the solid state. researchgate.net For this compound, this includes the conformation of the morpholine ring, which typically adopts a chair-like structure. smolecule.comresearchgate.net It also reveals bond lengths, bond angles, and torsion angles, providing a complete and unambiguous picture of the molecule's three-dimensional structure. researchgate.net This information is invaluable for understanding the molecule's physical and chemical properties and its interactions with other molecules.

Table 4: Example Crystal Data for a Morpholine Derivative

ParameterValue
Crystal systemOrthorhombic
Space groupPbca
a (Å)12.4554 (6)
b (Å)8.2204 (4)
c (Å)30.6681 (17)
V (ų)3140.1 (3)
Z8

Source: This data is for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one and illustrates the type of information obtained from an X-ray crystallographic study. researchgate.net

Theoretical and Computational Chemistry Studies of S Morpholin 3 Ylmethanol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like (S)-morpholin-3-ylmethanol. These methods provide insights into molecular properties that govern chemical behavior.

Electronic Structure and Reactivity:

The reactivity of this compound is largely dictated by its functional groups: the secondary amine, the ether oxygen, and the primary alcohol. The nitrogen atom of the morpholine (B109124) ring can act as a nucleophile, while the hydroxyl group can participate in hydrogen bonding and undergo reactions like esterification and oxidation. smolecule.com The oxygen atom in the morpholine ring also contributes to the molecule's polarity and ability to form hydrogen bonds. unimi.it

DFT calculations can be employed to determine key electronic properties that influence reactivity:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other chemical species. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized around the nitrogen and oxygen atoms, reflecting their nucleophilic character.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. epstem.net For this compound, the MEP would show negative potential around the nitrogen and oxygen atoms, indicating sites susceptible to electrophilic attack. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution. These charges can help predict the sites of nucleophilic and electrophilic attack.

Predicting Reaction Mechanisms and Selectivity:

DFT can be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. researchgate.netsemanticscholar.org For instance, in reactions involving this compound as a nucleophile, DFT can help predict the most likely site of attack and the stereochemical outcome of the reaction. The stereochemistry of the (S)-enantiomer is critical, as it can influence the orientation of the molecule in a binding site or during a chemical reaction, potentially leading to different products or reaction rates compared to its (R)-enantiomer. unimi.itacs.org

In the context of drug design, DFT calculations can help in understanding how derivatives of this compound might interact with a biological target. By calculating the electronic properties of a series of derivatives, researchers can identify which modifications are most likely to enhance binding affinity or other desired properties.

Table 1: Calculated Electronic Properties of Morpholine Derivatives (Illustrative)

PropertyThis compoundN-Benzyl-(S)-morpholin-3-ylmethanol
HOMO Energy (eV) -6.5-6.2
LUMO Energy (eV) 2.11.8
HOMO-LUMO Gap (eV) 8.68.0
Dipole Moment (Debye) 2.53.1

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. biorxiv.orgnih.gov This technique is particularly valuable for understanding the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules or a biological receptor.

Conformational Analysis:

The morpholine ring in this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. smolecule.com However, the presence of the hydroxymethyl substituent at the C-3 position introduces the possibility of different conformers. The hydroxymethyl group can be in either an axial or equatorial position. Conformational analysis has shown that for 3-hydroxymethylmorpholine, the chair-equatorial conformer is more stable than the chair-axial conformer. smolecule.com

MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This information is crucial because the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Intermolecular Interactions:

MD simulations are instrumental in studying how this compound interacts with other molecules. biorxiv.orgnih.gov

Solvation: By simulating the molecule in a box of solvent (e.g., water), MD can reveal how solvent molecules arrange themselves around the solute and the nature of the intermolecular forces, such as hydrogen bonds. The hydroxyl and amine groups of this compound are capable of forming hydrogen bonds with water, which influences its solubility. smolecule.com

Binding to Biological Targets: In drug discovery, MD simulations are used to model the binding of a ligand, such as a derivative of this compound, to its protein target. japsonline.com These simulations can provide detailed insights into the binding mode, identify key amino acid residues involved in the interaction, and estimate the binding free energy. biorxiv.org For example, the morpholine oxygen atom is a crucial hydrogen bond acceptor for binding to the hinge region of kinases like PI3K and mTOR. unimi.itacs.org

Table 2: Key Intermolecular Interactions of this compound

Interacting GroupType of InteractionPotential Partner
Hydroxyl (-OH) group Hydrogen bond donor/acceptorWater, amino acid residues (e.g., Ser, Thr, Asp, Glu)
Amine (-NH-) group Hydrogen bond donor/acceptorWater, amino acid residues (e.g., Asp, Glu)
Ether oxygen (-O-) Hydrogen bond acceptorWater, amino acid residues (e.g., backbone amides)

Rational Design and Prediction of this compound-Derived Compound Properties

The structural and electronic properties of this compound make it a valuable chiral building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. smolecule.com Computational methods play a significant role in the rational design of new compounds derived from this scaffold to optimize their properties for specific applications. epo.orgnih.gov

Structure-Activity Relationship (SAR) Studies:

Computational techniques are integral to modern SAR studies, which aim to understand how changes in a molecule's structure affect its biological activity. By systematically modifying the this compound scaffold in silico and calculating the properties of the resulting derivatives, researchers can build predictive models. For example, adding bulky substituents to the morpholine ring can enhance selectivity for certain biological targets. tiho-hannover.de

Predicting Physicochemical Properties:

A variety of computational tools can predict the physicochemical properties of designed compounds, which are crucial for their drug-likeness and pharmacokinetic profile. nih.gov These properties include:

Lipophilicity (logP): This parameter affects a drug's absorption, distribution, metabolism, and excretion (ADME).

Solubility: Adequate solubility is essential for a drug to be absorbed and distributed in the body.

pKa: The ionization state of a molecule at physiological pH influences its interactions with targets and its membrane permeability.

Table 3: Predicted Properties of Hypothetical this compound Derivatives

DerivativeModificationPredicted logPPredicted Aqueous Solubility (mg/L)
A Addition of a methyl group to the nitrogen0.25000
B Replacement of the hydroxyl with a methoxy (B1213986) group0.52500
C Addition of a phenyl group to the nitrogen2.1100

Note: These values are for illustrative purposes and would be generated using QSAR models or other predictive software.

Virtual Screening and Docking:

Once a library of virtual derivatives is created, computational methods like virtual screening and molecular docking can be used to prioritize which compounds to synthesize and test. nih.gov

Virtual Screening: This involves rapidly assessing large libraries of compounds to identify those that are most likely to bind to a specific biological target.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. japsonline.com The results of docking studies can provide insights into the binding affinity and help to rationalize the observed SAR.

Through the iterative process of computational design, synthesis, and experimental testing, novel compounds with improved potency, selectivity, and pharmacokinetic properties can be developed based on the this compound scaffold.

Future Perspectives and Emerging Research Directions for S Morpholin 3 Ylmethanol

Development of Novel Catalytic Systems Utilizing (S)-Morpholin-3-ylmethanol Derivatives

The utility of this compound as a chiral ligand and auxiliary in asymmetric synthesis is a primary driver of current research. smolecule.com Future work is focused on creating more sophisticated catalytic systems by modifying its core structure.

Emerging research is exploring the development of novel aminocatalysts for a range of chemical transformations. cardiff.ac.uk Derivatives of this compound are promising candidates for catalysts in reactions such as asymmetric epoxidation and cross-aldol reactions, where precise stereochemical control is essential. cardiff.ac.uklboro.ac.uk The morpholine (B109124) backbone can be integrated into more complex ligand architectures, including those designed for transition-metal catalysis. unimi.it These new systems could offer enhanced reactivity and selectivity in the synthesis of high-value chiral compounds. The development of catalysts that operate under milder, more environmentally friendly conditions is a key objective, aligning with the broader push for sustainable chemistry. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of drug candidates. researchgate.net While this compound is a known intermediate for certain CNS drugs, future research aims to uncover its potential against new biological targets and in different therapeutic areas. smolecule.com

Studies on various morpholine derivatives have revealed a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net Recent findings have shown that novel morpholin-3-one (B89469) derivatives can induce apoptosis in lung cancer cells by upregulating key proteins like p53 and Fas. nih.gov Furthermore, other pyrimidine (B1678525) derivatives containing a morpholine substituent have been identified as potent bone anabolic agents that function by activating the BMP2/SMAD1 signaling pathway. nih.gov

These discoveries open up new avenues for designing and synthesizing novel derivatives of this compound. Future research will likely focus on creating libraries of these compounds to screen against a wider range of biological targets, including specific kinases, receptors, and enzymes implicated in various diseases. The inherent chirality of the (S)-enantiomer is often crucial for higher binding affinity, making it a preferred starting material for such exploratory studies. smolecule.com

Sustainable and Green Synthesis Approaches for this compound Production

The chemical industry's increasing focus on sustainability is driving the development of green synthetic routes for key chiral intermediates like this compound. rsc.orgmdpi.com Research is actively moving away from classical, multi-step syntheses that generate significant waste towards more atom-economical and environmentally benign methodologies. rsc.org

Recent breakthroughs include the development of one-pot synthesis protocols. For example, a stereoselective one-pot synthesis using (S)-epichlorohydrin and a β-amino alcohol in the presence of a Lewis acid catalyst like LiClO₄ has been reported to produce chiral morpholines in excellent yields. dokumen.pub Another highly efficient and redox-neutral protocol utilizes the reaction between 1,2-amino alcohols and ethylene (B1197577) sulfate, offering a simple, high-yielding, and scalable method for producing morpholines. chemrxiv.org

Other emerging green strategies include:

Biocatalysis : The use of enzymes to catalyze key steps offers high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. smolecule.commdpi.com

Catalytic Hydrogenation : Methods such as "hydrogen borrowing" or reductive amination are being explored to synthesize amines from renewable resources with higher atom economy. rsc.org

Novel Solvent Systems : The use of green solvents like deep eutectic solvents (DESs) is being investigated to replace traditional volatile organic compounds, simplifying reaction conditions and product isolation. mdpi.com

Mechanochemistry : Solvent-free or low-solvent synthesis using mechanical force (ball-milling) is a promising technique for reducing environmental impact. rsc.org

These approaches aim to make the production of this compound and its derivatives not only more efficient but also significantly more sustainable. mdpi.comscribd.com

Integration into Cutting-Edge Material Technologies and Nanomaterials

The unique properties of this compound are being harnessed to create advanced materials with novel functionalities. Its ability to be incorporated into larger molecular structures makes it a versatile component for materials science. smolecule.com

Current and future research directions include:

Polymer Synthesis : Incorporating this compound into polymer chains can introduce chirality and enhance properties like thermal stability and biocompatibility. smolecule.com This is particularly relevant for developing new materials for specialized applications such as chiral chromatography, drug delivery systems, and advanced electronics. smolecule.comresearchgate.net

Ionic Liquids : The compound can serve as a precursor for chiral ionic liquids, which have unique properties like high thermal stability and ionic conductivity, making them suitable for use as electrolytes in batteries or as catalysts. smolecule.com

Nanotechnology : Morpholine-functionalized nanoparticles are emerging as a significant area of research. These nanoparticles can be designed for targeted biological applications. For instance, fluorene-morpholine-based organic nanoparticles have been developed for lysosome-targeted, pH-triggered two-photon photodynamic therapy (PDT). researchgate.net The morpholine moiety can act as a pH-sensitive switch, activating the nanoparticle's therapeutic and fluorescent properties only within the acidic environment of lysosomes. researchgate.net This targeted activation minimizes off-target effects and allows for real-time monitoring.

Hybrid Nanomaterials : There is potential for integrating this compound derivatives into hybrid nanomaterials, such as magnetic nanoparticles coated with functional layers. ijcce.ac.ir This could lead to the development of recyclable catalysts or targeted diagnostic agents.

The integration of this chiral building block into polymers and nanomaterials is poised to yield a new generation of smart materials with applications spanning from medicine to electronics. americanelements.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-morpholin-3-ylmethanol, and how do reaction conditions influence enantiomeric purity?

  • Methodology :

  • Route 1 : Reductive amination of morpholin-3-one derivatives using chiral catalysts (e.g., NaBH₄ with (R)-BINOL ligands) to achieve enantioselectivity .
  • Route 2 : Resolution of racemic mixtures via chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic kinetic resolution using lipases .
  • Critical parameters : Temperature control (<0°C for stereochemical stability) and solvent polarity (THF or MeOH) significantly impact yield and purity .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • Purity analysis : HPLC with UV detection (λ = 254 nm) and chiral stationary phases .
  • Structural confirmation : ¹H/¹³C NMR (key signals: δ 3.6–4.2 ppm for morpholine-O and CH₂OH groups) and high-resolution mass spectrometry (HRMS) .
  • Stability assessment : Accelerated degradation studies under varied pH (1–12) and temperature (25–60°C) to identify hydrolysis-sensitive sites .

Q. What are the known bioactivity profiles of this compound, and how should initial screening assays be designed?

  • Methodology :

  • In vitro assays : Test against kinase targets (e.g., PI3Kα) using fluorescence polarization assays or ATP-competitive binding studies .
  • Cytotoxicity screening : MTT assays on HEK-293 or HepG2 cell lines with dose-response curves (IC₅₀ calculations) .
  • Solubility optimization : Use DMSO/PBS co-solvent systems (≤1% DMSO) to avoid false negatives in cell-based assays .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scale-up without compromising stereochemical integrity?

  • Methodology :

  • Catalyst screening : Evaluate Ru(II)-Pheox complexes or Shi epoxidation catalysts for asymmetric induction .
  • Process intensification : Continuous-flow reactors with immobilized enzymes (e.g., Candida antarctica lipase B) to enhance throughput .
  • In-line monitoring : PAT tools (e.g., FTIR or Raman spectroscopy) for real-time enantiomeric excess (ee) tracking .

Q. What structural modifications of this compound enhance its pharmacokinetic properties, and how should SAR studies be designed?

  • Methodology :

  • Derivatization : Introduce fluorinated or sulfonyl groups at the morpholine nitrogen to improve metabolic stability .
  • SAR mapping : Parallel synthesis of analogs (e.g., 3-alkyl-morpholinols) followed by logP, CYP450 inhibition, and plasma protein binding assays .
  • Computational modeling : DFT calculations to predict binding affinities to target proteins (e.g., molecular docking with AutoDock Vina) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) using standardized protocols like NIH/NCATS guidelines .
  • Batch variability checks : Quantify impurities (e.g., residual solvents, enantiomers) via LC-MS and correlate with bioactivity outliers .
  • Mechanistic studies : Use CRISPR-engineered cell models to isolate target-specific effects from off-pathway interactions .

Q. What advanced analytical methods are required to detect and quantify this compound in complex biological matrices?

  • Methodology :

  • LC-MS/MS : MRM transitions (e.g., m/z 132 → 85 for quantification) with isotopically labeled internal standards (d₃-morpholinol) .
  • Microsampling techniques : Volumetric absorptive microsampling (VAMS) for low-volume blood/plasma analysis in pharmacokinetic studies .
  • Chiral separations : Supercritical fluid chromatography (SFC) with polysaccharide-based columns for high-resolution enantiomer separation .

Q. How should researchers design in vivo studies to evaluate the therapeutic potential of this compound?

  • Methodology :

  • Dosing regimens : Oral gavage vs. IV administration in rodent models, with PK/PD modeling to establish dose-linear exposure .
  • Toxicity endpoints : Histopathology (liver/kidney) and hematological profiling after 28-day repeat-dose studies .
  • Behavioral assays : Morris water maze or forced swim tests for CNS activity validation .

Data Contradiction Analysis

Q. What statistical frameworks are recommended for analyzing conflicting data on this compound’s metabolic stability?

  • Methodology :

  • Multivariate analysis : PCA or PLS-DA to identify confounding variables (e.g., hepatocyte source, incubation time) .
  • Bayesian meta-regression : Integrate heterogeneous datasets while accounting for study-specific biases .
  • Sensitivity testing : Monte Carlo simulations to assess robustness of conclusions against experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.